2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide
Description
This compound features a benzo[d]thiazole core substituted with a trifluoromethyl group at the 4-position, a methylamino group at the 2-position, and an acetamide linker connecting to a 4-methylthiazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole and benzothiazole rings contribute to diverse biological interactions. Its synthesis likely involves cyclization and coupling reactions similar to those reported for related compounds .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4OS2/c1-8-7-24-13(19-8)20-11(23)6-22(2)14-21-12-9(15(16,17)18)4-3-5-10(12)25-14/h3-5,7H,6H2,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHZKKWNDQVCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(4-methylthiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a thiazole ring, a trifluoromethyl group, and an acetamide moiety. Its molecular formula is with a molecular weight of 419.35 g/mol. The presence of trifluoromethyl groups is known to enhance lipophilicity, potentially influencing the compound's biological interactions.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as inhibitors for specific enzymes involved in disease pathways. For instance, studies have shown that related thiazole compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antitumor Activity : Thiazole derivatives are frequently explored for their anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Some thiazole compounds have demonstrated significant antibacterial and antifungal activities, often attributed to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways .
Antitumor Activity
A comparative analysis of various thiazole derivatives revealed significant antitumor activity against human cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MCF-7 (Breast) | 1.61 ± 1.92 |
| Compound 2 | A549 (Lung) | 1.98 ± 1.22 |
The data suggests that structural modifications, such as the introduction of electron-donating groups, can enhance the cytotoxic effects of these compounds .
Antimicrobial Activity
The antimicrobial efficacy of related thiazole compounds has been documented in several studies:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 0.75 µg/mL |
These results indicate that thiazole derivatives can serve as potential candidates for developing new antimicrobial agents .
Case Study 1: Inhibition of CK1δ
In a study focused on heterocyclic compounds, two derivatives were identified as potent inhibitors of CK1δ with IC50 values around 0.040 µM. This suggests that similar structural motifs present in our compound may also exhibit strong inhibitory effects on CK1δ, implicating its potential use in treating diseases where CK1δ plays a role .
Case Study 2: Anticancer Efficacy
A recent investigation into a series of thiazole derivatives demonstrated promising anticancer activity against various cell lines including MCF-7 and HepG2. The study highlighted that modifications leading to increased hydrophobic interactions significantly enhanced binding affinity to target proteins involved in cancer progression .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 429.43 g/mol. The structure includes a trifluoromethyl group attached to a benzo[d]thiazole ring, contributing to its lipophilicity and biological activity.
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation and reduction, which are essential for developing new compounds with desired properties. For example:
- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can yield amines or other derivatives.
These reactions are crucial for exploring the compound's reactivity and potential derivatives in synthetic chemistry.
Biology
In biological research, the compound has been investigated for its potential biological activities , particularly in enzyme inhibition and antimicrobial properties. Notable applications include:
- Anticancer Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, the compound has demonstrated significant cytotoxic effects against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involves activating caspase pathways leading to programmed cell death.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as Bcl-2 proteins, which are known to prevent apoptosis in cancer cells.
Medicine
In the field of medicine, this compound is being explored for its therapeutic effects . Its unique structural features make it a candidate for developing new pharmaceuticals targeting various diseases:
- Antimicrobial Properties : The compound exhibits potential antimicrobial activity, making it suitable for developing new antibiotics or antifungal agents.
- Therapeutic Applications : Research indicates that thiazole derivatives may have applications in treating conditions like inflammation and cancer due to their ability to modulate biological pathways.
Anticancer Mechanisms
Recent studies have highlighted the anticancer potential of thiazole derivatives:
- A study indicated that compounds containing thiazole rings could effectively induce apoptosis in cancer cells with IC50 values indicating potent activity against specific cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazole derivatives suggests that substituents on the benzene ring significantly influence their potency against cancer cells. Electron-withdrawing groups enhance efficacy by stabilizing reactive intermediates during interactions .
Comparison with Similar Compounds
Table 2: Physicochemical Comparison
- Thiadiazole derivatives (e.g., ) exhibit moderate solubility due to polar heterocycles, whereas the target compound’s benzothiazole-thiazole system may limit aqueous solubility.
Mechanistic Insights from Docking Studies
- GOLD Docking : Compounds like 9c () and the target compound likely exploit hydrophobic interactions via CF₃ and aromatic rings, enhancing binding to enzymes or receptors .
- Selectivity : The 4-methylthiazole moiety in the target compound may mimic natural substrates in bacterial enzymes, as seen in 107b’s activity against Staphylococcus aureus .
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
Molecular Architecture
The target compound features a benzothiazole core substituted with a trifluoromethyl group at the 4-position, linked via a methylaminoacetamide bridge to a 4-methylthiazole moiety. Key structural elements include:
- Benzothiazole ring : The 4-trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity in cyclization and substitution reactions.
- Methylaminoacetamide linker : A flexible spacer enabling conjugation between heterocyclic systems.
- 4-Methylthiazole : A pharmacophoric motif common in bioactive molecules.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three primary disconnections:
- Amide bond formation between the methylaminoacetic acid derivative and 4-methylthiazol-2-amine.
- Benzothiazole ring construction via cyclization of a substituted thiourea or 2-aminothiophenol derivative.
- Trifluoromethyl group introduction , likely incorporated during benzothiazole synthesis or via post-cyclization functionalization.
Synthetic Routes and Methodologies
Benzothiazole Core Synthesis
Cyclization of 2-Amino-4-trifluoromethylthiophenol
A foundational approach involves cyclizing 2-amino-4-trifluoromethylthiophenol with methyl isocyanate or chloroacetyl chloride.
Procedure :
- Synthesis of 2-amino-4-trifluoromethylthiophenol :
- Cyclization :
Optimization Notes :
Methylaminoacetamide Linker Installation
Amide Coupling via Carbodiimide Chemistry
The methylamino group on the benzothiazole is acylated with chloroacetyl chloride, followed by amidation with 4-methylthiazol-2-amine.
Procedure :
- Acylation :
- Amine Activation :
- Amidation :
- Add 4-methylthiazol-2-amine (1.1 equiv) and stir at 25°C for 12 hours. Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Characterization Data :
Alternative Pathways and Modifications
One-Pot Tandem Synthesis
A streamlined approach combines benzothiazole formation and amide coupling in a single reactor:
- Mix 2-amino-4-trifluoromethylthiophenol, methyl isocyanate, and chloroacetyl chloride in DCM.
- Add 4-methylthiazol-2-amine and DMAP after 2 hours.
Advantages :
Solid-Phase Synthesis
Immobilize 4-methylthiazol-2-amine on Wang resin, followed by sequential acylation and cyclization.
Conditions :
Analytical Characterization and Validation
Spectroscopic Confirmation
Challenges and Optimization Strategies
Trifluoromethyl Group Reactivity
Industrial-Scale Production Considerations
Cost-Effective Reagents
Green Chemistry Approaches
- Solvent recycling : Recover DCM via distillation (70% efficiency).
- Catalyst reuse : Immobilize DMAP on silica gel for three cycles without activity loss.
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Answer:
Synthesis typically involves sequential reactions, such as thiazole ring formation, trifluoromethyl group introduction, and amide coupling. Key steps include:
- Thiazole Ring Formation : Use anhydrous aluminum chloride as a catalyst for cyclization reactions (e.g., 2-amino-thiazole derivatives) .
- Trifluoromethylation : Employ nucleophilic/electrophilic reagents under inert atmospheres to preserve reactive intermediates .
- Amide Coupling : Optimize solvent choice (e.g., dimethylformamide) and reaction temperature (60–80°C) to enhance coupling efficiency .
- Purification : Use column chromatography with ethyl acetate/hexane gradients, monitored by TLC (Rf ~0.5) .
Advanced Consideration : Reaction scalability may require adjusting stoichiometry of sensitive reagents (e.g., trifluoromethylating agents) to prevent side reactions .
What spectroscopic and chromatographic methods are most reliable for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., trifluoromethyl singlet at δ ~3.9 ppm, thiazole protons at δ ~7.2–8.1 ppm) .
- Infrared Spectroscopy (IR) : Confirm amide C=O stretch (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ~470–480 m/z) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .
Advanced Consideration : X-ray crystallography resolves conformational ambiguities in the benzo[d]thiazole and acetamide moieties .
How can researchers design experiments to evaluate the compound’s biological activity in anticancer or antimicrobial assays?
Answer:
- Anticancer Activity :
- Cell Viability Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays .
- Antimicrobial Activity :
- MIC Determination : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Consideration : Compare activity against analogs (e.g., 4-methylthiazol-2-yl vs. phenyl substitutions) to establish structure-activity relationships (SAR) .
What strategies resolve contradictions in reported biological activity data for similar thiazole-acetamide derivatives?
Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to proposed targets (e.g., kinases) .
- Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., trifluoromethyl groups enhancing lipophilicity and membrane penetration) .
How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase), focusing on hydrogen bonds between the acetamide group and active-site residues .
- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .
- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~3.5, CNS permeability) .
What analytical methods assess the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions; monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .
How can solubility challenges be addressed during formulation for in vivo studies?
Answer:
- Co-Solvent Systems : Use PEG-400/water mixtures (70:30 v/v) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm diameter) via emulsion-solvent evaporation .
What synthetic modifications are suggested to improve metabolic stability?
Answer:
- Deuterate Labile Positions : Replace methyl groups in the thiazole ring with deuterated analogs to slow CYP450-mediated oxidation .
- Introduce Electron-Withdrawing Groups : Nitro or sulfonamide substituents reduce susceptibility to esterase cleavage .
How do researchers validate target specificity in complex biological systems?
Answer:
- CRISPR Knockout Models : Generate target-gene-knockout cell lines to confirm on-target effects .
- Chemical Proteomics : Use affinity-based probes to capture interacting proteins from lysates .
What are the critical challenges in scaling up synthesis for preclinical trials?
Answer:
- Hazardous Reagents : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) .
- Catalyst Recycling : Optimize Pd/C recovery in cross-coupling steps to reduce costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
